molecular formula C10H14O2S B3044866 4-Dimethoxymethylphenyl methyl sulfide CAS No. 100515-17-1

4-Dimethoxymethylphenyl methyl sulfide

Cat. No. B3044866
M. Wt: 198.28 g/mol
InChI Key: MUEWUNUBHRREED-UHFFFAOYSA-N
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Patent
US05530118

Procedure details

A suspension of K-10 (32 g) in trimethyl orthoformate (115 ml, 1.05 mol) was added to a solution of 4-(methylthio)benzaldehyde (31.0 g, 0.203 mol) in dichloromethane (300 ml) at 0° C. The obtained mixture was stirred at room temperature for 20 minutes and filtered to remove the K-10. The filter cake was washed with dichloromethane. The filtrate and washings were together washed with a saturated aqueous solution of sodium hydrogencarbonate and a saturated aqueous solution of common salt, dried over magnesium sulfate and concentrated in a vacuum to give the title compound as a pale-yellow oil (39.0 g, 96%).
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1](OC)([O:4][CH3:5])[O:2][CH3:3].[CH3:8][S:9][C:10]1[CH:17]=[CH:16][C:13](C=O)=[CH:12][CH:11]=1>ClCCl>[CH3:3][O:2][CH:1]([O:4][CH3:5])[C:13]1[CH:16]=[CH:17][C:10]([S:9][CH3:8])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
31 g
Type
reactant
Smiles
CSC1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the K-10
WASH
Type
WASH
Details
The filter cake was washed with dichloromethane
WASH
Type
WASH
Details
The filtrate and washings were together washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of common salt, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)SC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.